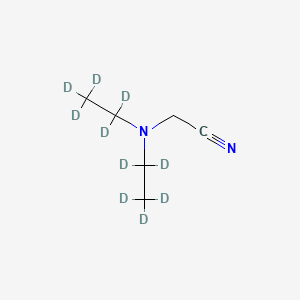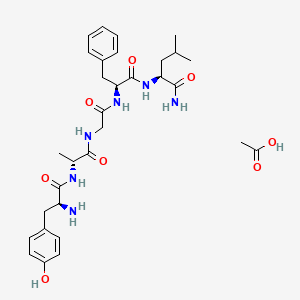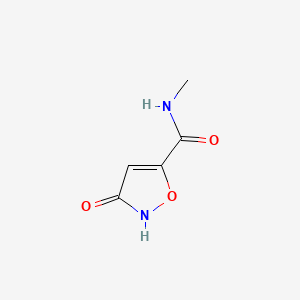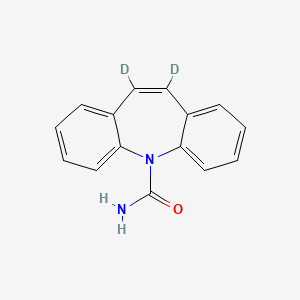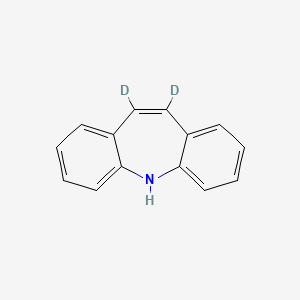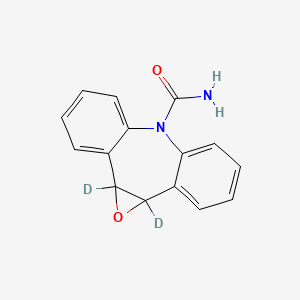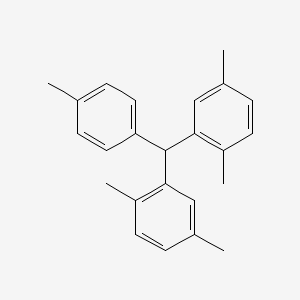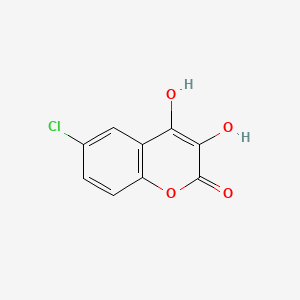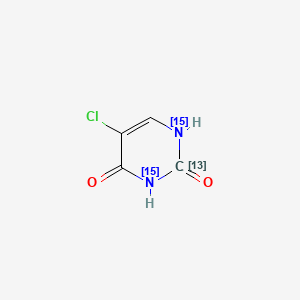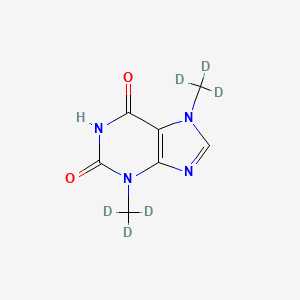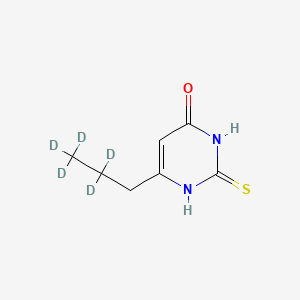
Propylthiouracil-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylthiouracil-d5 is a thiourea antithyroid agent . It is used to treat hyperthyroidism, a condition where the thyroid gland produces too much thyroid hormone . It inhibits the synthesis of thyroxine and inhibits the peripheral conversion of thyroxine to tri-iodothyronine .
Synthesis Analysis
A computational model has been developed which mimics the in vivo simulation. The model was constructed with the help of cell designer 4.1 used for analyzing the effect of perturbed amount of drugs at 0.1, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 amounts as a unit, targeting Thyroid Peroxidase (TPO), Thyroid Stimulating Hormone Receptor (TSHR), and Sodium Iodide Symporter (NIS) .Molecular Structure Analysis
The molecular structure of Propylthiouracil-d5 can be found in various chemical databases .Chemical Reactions Analysis
Propylthiouracil-d5 inhibits the enzyme thyroperoxidase, which normally acts in thyroid hormone synthesis by oxidizing the anion iodide (I −) to iodine (I 0), facilitating iodine’s addition to tyrosine residues on the hormone precursor thyroglobulin .Physical And Chemical Properties Analysis
The physical and chemical properties of Propylthiouracil-d5 can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen
Cognitive Impairment and Hypothyroidism
Propylthiouracil (PTU) is used in research to create a model of hypothyroidism, which significantly impacts behavior, cognition, and memory. A study demonstrated that PTU-induced hypothyroidism in rats led to reduced locomotor activity, rearing, and memory function. Further, the study explored the therapeutic effects of 5-hydroxy-tryptophan (5-OH-TRP) in alleviating these cognitive impairments, suggesting a role for serotonin mediation in hypothyroid-associated depressive behavior (Bakalov et al., 2023).
Hormonal Fingerprints and Dental Health
Research has linked PTU with hormonal changes affecting human perception of taste and dietary preferences, which in turn influences dental health, specifically caries risk. A study involving children evaluated the PROP sensitivity test and hormonal fingerprint (measuring the length ratio of index and ring finger) as predictors for caries susceptibility (Verma et al., 2013).
Electrochemical Analysis
A novel, cost-effective strategy for the selective extraction and determination of PTU in urine samples was developed, using copper nanoparticles-decorated hollow fibers for electromembrane extraction followed by differential pulse voltammetry. This method demonstrated excellent linearity and sensitivity, and was successfully applied to determine PTU concentration in urine samples (Tahmasebi et al., 2018).
Structural Analysis
The crystal structure of propylthiouracil was determined using high-resolution synchrotron X-ray powder diffraction, providing insights into its molecular arrangement and interactions. This study contributes to the understanding of the drug's physical properties and potential interactions in biological systems (Ferreira et al., 2011).
Hormonal and Genetic Taste Sensitivity in Children
Another study focused on the use of PROP and hormonal fingerprint (2D:4D ratio) to determine caries risk susceptibility in children. This research confirmed the impact of hormones on taste perception and its relation to dental health (Dusseja et al., 2021).
Wirkmechanismus
Target of Action
The primary target of Propylthiouracil-d5 is thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), by oxidizing iodide to iodine and incorporating it into the thyroglobulin protein .
Mode of Action
Propylthiouracil-d5 interacts with its target, TPO, by binding to it and inhibiting its function . This action blocks the conversion of iodide to iodine, thereby inhibiting the synthesis of thyroid hormones . Additionally, Propylthiouracil-d5 also blocks the peripheral conversion of thyroxine (T4) to the more potent triiodothyronine (T3) .
Biochemical Pathways
The inhibition of TPO by Propylthiouracil-d5 affects the thyroid hormone synthesis pathway . This results in a decrease in the production of thyroid hormones, leading to a reduction in the metabolic processes regulated by these hormones .
Pharmacokinetics
The administration of Propylthiouracil-d5 is oral, with peak serum concentrations occurring in one hour . It is actively concentrated in the thyroid gland .
Result of Action
The molecular and cellular effects of Propylthiouracil-d5’s action include a decrease in the production of thyroid hormones and a reduction in the body’s metabolic processes regulated by these hormones . This leads to a decrease in symptoms associated with hyperthyroidism, such as anxiety, trouble sleeping, restlessness, tremors, fatigue, weakness, weight loss, increased appetite, increased sweating, heat intolerance, irregular heartbeats, and others .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propylthiouracil-d5. For instance, the presence of iodine in the body can affect the drug’s efficacy, as iodine is a crucial component in the synthesis of thyroid hormones . Additionally, individual patient characteristics, such as the ability to absorb the drug and the state of the thyroid gland, can also influence the drug’s action .
Safety and Hazards
Zukünftige Richtungen
Propylthiouracil-d5 is generally used in patients who are intolerant to methimazole in preparation of definitive therapy or who wish to avoid thyroidectomy or radioactive iodine therapy. Propylthiouracil-d5 is also the preferred agent for medical therapy of hyperthyroidism in pregnancy, during the last trimester .
Eigenschaften
IUPAC Name |
6-(2,2,3,3,3-pentadeuteriopropyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHARQHSZJURB-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=O)NC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

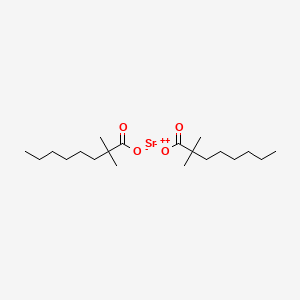

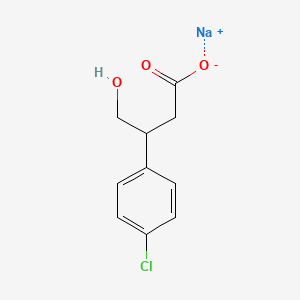
![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)
